Cas no 1609967-66-9 (Methyl 3-bromo-1-methyl-indole-5-carboxylate)

Methyl 3-bromo-1-methyl-indole-5-carboxylate is a brominated indole derivative with a methyl ester functional group at the 5-position and a methyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active indole-based scaffolds. The bromine atom at the 3-position enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ester group provides a handle for hydrolysis or amidation, enabling structural diversification. Its well-defined reactivity profile and stability make it valuable for medicinal chemistry and materials science research. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
Methyl 3-bromo-1-methyl-indole-5-carboxylate structure
1609967-66-9 structure
Product name:Methyl 3-bromo-1-methyl-indole-5-carboxylate
CAS No:1609967-66-9
MF:C11H10BrNO2
MW:268.106602191925
CID:5467180

Methyl 3-bromo-1-methyl-indole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-bromo-1-methyl-indole-5-carboxylate
    • methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
    • SB74261
    • E71219
    • 1H-Indole-5-carboxylic acid, 3-bromo-1-methyl-, methyl ester
    • Methyl 3-bromo-1-methyl-indole-5-carboxylate
    • Inchi: 1S/C11H10BrNO2/c1-13-6-9(12)8-5-7(11(14)15-2)3-4-10(8)13/h3-6H,1-2H3
    • InChI Key: VPGHQTXRLNUGTM-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C)C2C=CC(C(=O)OC)=CC=21

Computed Properties

  • Exact Mass: 266.98949 g/mol
  • Monoisotopic Mass: 266.98949 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 31.2
  • Molecular Weight: 268.11

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • Boiling Point: 373.0±22.0 °C(Predicted)

Methyl 3-bromo-1-methyl-indole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01KZRP-100mg
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
1609967-66-9 96%
100mg
$203.00 2023-12-15
1PlusChem
1P01KZJD-100mg
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
1609967-66-9 96%
100mg
$192.00 2024-06-20
A2B Chem LLC
BA57993-1mg
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
1609967-66-9 96
1mg
$73.00 2024-04-20
eNovation Chemicals LLC
Y1240087-100mg
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
1609967-66-9 96%
100mg
$225 2024-06-05
eNovation Chemicals LLC
Y1240087-250mg
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
1609967-66-9 96%
250mg
$400 2024-06-05
Aaron
AR01KZRP-250mg
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
1609967-66-9 96%
250mg
$375.00 2023-12-15
A2B Chem LLC
BA57993-250mg
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
1609967-66-9 96%
250mg
$385.00 2024-04-20
1PlusChem
1P01KZJD-250mg
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
1609967-66-9 96%
250mg
$342.00 2024-06-20
A2B Chem LLC
BA57993-10mg
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
1609967-66-9 96
10mg
$135.00 2024-04-20
A2B Chem LLC
BA57993-3mg
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
1609967-66-9 96
3mg
$105.00 2024-04-20

Methyl 3-bromo-1-methyl-indole-5-carboxylate Related Literature

Additional information on Methyl 3-bromo-1-methyl-indole-5-carboxylate

Methyl 3-bromo-1-methyl-indole-5-carboxylate: A Comprehensive Overview

Methyl 3-bromo-1-methyl-indole-5-carboxylate (CAS No. 1609967-66-9) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its indole ring system with substituents at positions 1, 3, and 5, exhibits unique chemical properties and potential applications. In recent years, advancements in synthetic methodologies and computational modeling have deepened our understanding of its structure-function relationships, making it a subject of intense research interest.

The indole moiety in Methyl 3-bromo-1-methyl-indole-5-carboxylate is a key structural feature that contributes to its reactivity and biological activity. Indole derivatives are well-known for their role in various natural products and bioactive molecules. The presence of a methyl group at position 1 and a bromine atom at position 3 introduces steric and electronic effects that modulate the compound's behavior in different chemical environments. Additionally, the carboxylate ester group at position 5 enhances its solubility and reactivity, making it amenable to further functionalization.

Recent studies have explored the synthesis of Methyl 3-bromo-1-methyl-indole-5-carboxylate through diverse routes, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods not only improve the efficiency of production but also allow for precise control over the stereochemistry and regioselectivity of the product. For instance, researchers have utilized Suzuki-Miyaura coupling reactions to introduce the bromine substituent at position 3, demonstrating the power of transition metal catalysis in constructing complex indole derivatives.

One of the most promising applications of Methyl 3-bromo-1-methyl-indole-5-carboxylate lies in its potential as a building block for drug discovery. Indole-based compounds are frequently encountered in pharmaceuticals due to their ability to interact with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. The bromine substituent at position 3 can serve as a site for further functionalization, enabling the creation of bioisosteres or prodrugs with enhanced pharmacokinetic profiles.

Moreover, Methyl 3-bromo-1-methyl-indole-5-carboxylate has shown potential in materials science applications. Its aromaticity and conjugated system make it a candidate for use in organic electronics, such as field-effect transistors (FETs) or light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer frameworks to enhance charge transport properties, paving the way for next-generation electronic materials.

The carboxylate ester group at position 5 of Methyl 3-bromo-1-methyl-indole-5-carboxylate also renders it suitable for bioconjugation applications. This functionality allows for the attachment of biomolecules such as proteins or nucleic acids, opening avenues for diagnostic tools or targeted drug delivery systems. For example, researchers have explored the use of this compound as a linker in antibody-drug conjugates (ADCs), where its stability and reactivity are critical factors.

In terms of environmental impact, Methyl 3-bromo-1-methyl-indole-5-carboxylate has been studied for its biodegradability and eco-friendly synthesis pathways. Green chemistry approaches, such as using renewable feedstocks or enzymatic catalysis, have been employed to minimize the environmental footprint of its production. These efforts align with global initiatives to promote sustainable chemical manufacturing practices.

Looking ahead, the future of Methyl 3-bromo-1-methyl-indole-5-carboxylate is poised to be shaped by advancements in artificial intelligence (AI) and machine learning (ML). These technologies are being leveraged to predict its bioactivity profiles, optimize synthetic routes, and design novel derivatives with enhanced properties. Collaborative efforts between academia and industry are expected to accelerate its translation into real-world applications.

In conclusion, Methyl 3-bromo-1-methyl-indole-5-carboxylate is a multifaceted compound with immense potential across various domains. Its unique structure, combined with cutting-edge research advancements, positions it as a valuable tool for addressing challenges in medicine, materials science, and beyond. As our understanding of this compound continues to grow, so too will its impact on both scientific innovation and practical applications.

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